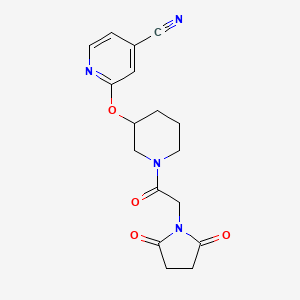
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-(2,5-Dioxopyrrolidin-1-yl)acetyl)piperidin-3-yl)oxy)isonicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is related to a broader class of chemicals involving pyrrolidine, piperidine, and hexamethylenimine derivatives, which can be prepared via Michael condensation followed by saponification and ring closure. These compounds, including aminoalkylated phenyl-dioxo-piperidines, exhibit significant chemical reactivity and potential for parasympathicolytic action (Tagmann, Sury, & Hoffmann, 1952).
Applications in Medicinal Chemistry
- A series of anti-acetylcholinesterase (anti-AChE) inhibitors has been developed, showcasing the importance of structural analogues in enhancing potency against AChE. Indanone derivatives, related to the chemical structure , have shown potent anti-AChE activity, indicating the potential for therapeutic applications (Sugimoto et al., 1995).
Redox Potential and Antioxidant Activity
- The redox potentials of cyclic nitroxides, including pyrrolidine and piperidine derivatives, have been explored. These studies contribute to understanding the influence of structural elements on redox behavior, which is crucial for designing antioxidants and other reactive molecules (Blinco et al., 2008).
Novel Nitroxyl Radicals Development
- Research into piperidine and pyrrolidine nitroxyl radicals aims to develop antioxidants, contrast agents, and polymerization mediators with enhanced stability and reactivity. These studies highlight the importance of structural modifications to improve resistance to reduction by reductants like ascorbic acid (Kinoshita et al., 2009).
Heterocyclic Chemistry and Bioactive Molecule Modification
- The chemical is part of efforts to synthesize and modify bioactive molecules, such as in the development of homo-N-nucleosides modified with isoxazolines or isoxazoles. These modifications aim at producing compounds with potential biological activities, including lipid peroxidation inhibition (Balalas et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests that it may interact with proteins, possibly serving as a protein crosslinker . .
Mode of Action
It is suggested that the compound could react with certain proteins, potentially modifying lysine residues . This could alter the protein’s function, leading to changes in cellular processes.
properties
IUPAC Name |
2-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-9-12-5-6-19-14(8-12)25-13-2-1-7-20(10-13)17(24)11-21-15(22)3-4-16(21)23/h5-6,8,13H,1-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKFBQFKAZZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

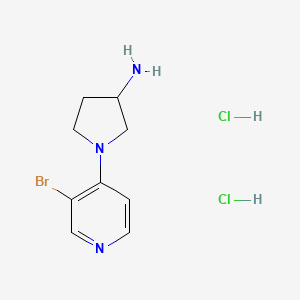

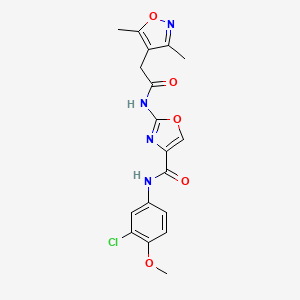
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2436902.png)
![4-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2436903.png)

![N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2436906.png)

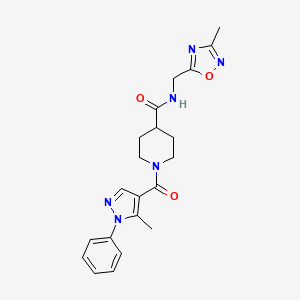


![N-(2-Methylsulfonylpropyl)-N-[(2,4,5-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2436917.png)
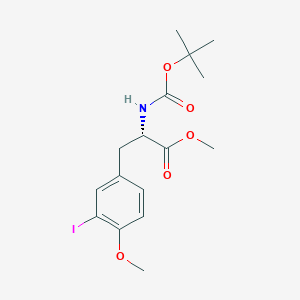
![2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2436920.png)